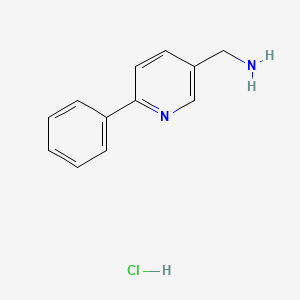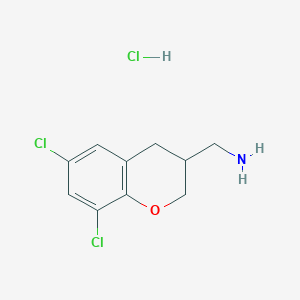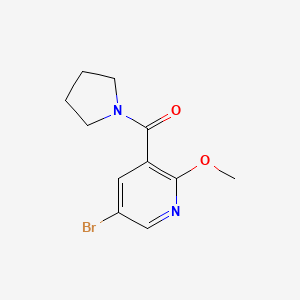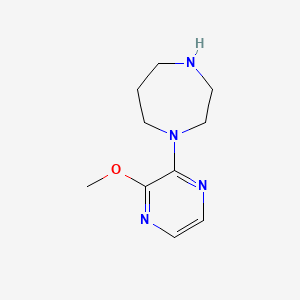![molecular formula C9H6ClNO2S B1458755 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid CAS No. 1188165-88-9](/img/structure/B1458755.png)
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid
Overview
Description
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is a chemical compound with the molecular formula C9H6ClNO2S . It has a molecular weight of 227.67 .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves reactions with 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . More detailed synthesis pathways can be found in related peer-reviewed papers .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClNO2S/c10-5-2-1-3-6-9 (5)11-7 (14-6)4-8 (12)13/h1-3H,4H2, (H,12,13) . This indicates the presence of a benzothiazole ring with a chlorine atom at the 4th position and an acetic acid group attached to the 2nd position of the benzothiazole ring.Chemical Reactions Analysis
The thiazole ring in the compound is reactive and can undergo various reactions such as donor–acceptor, nucleophilic, and oxidation reactions . The exact chemical reactions that this compound can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 227.67 and a linear formula of C9H6ClNO2S . More detailed physical and chemical properties can be found in the MSDS .Scientific Research Applications
Synthesis and Potential Biological Activity
A study by Párkányi and Schmidt (2000) described the synthesis of new quinazolinone derivatives using chlorosubstituted anthranilic acids, including compounds related to 2-(4-Chlorobenzo[D]thiazol-2-yl)acetic acid. These compounds are expected to exhibit biological activity due to their structural features (Párkányi & Schmidt, 2000).
Antiviral Activity
Chen et al. (2010) synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activities. This highlights the potential antiviral applications of compounds derived from 4-chlorobenzoic acid, closely related to the chemical structure of interest (Chen et al., 2010).
Photo-degradation Studies
Wu, Hong, and Vogt (2007) conducted a study on the photo-degradation behavior of a pharmaceutical compound containing a thiazole ring similar to this compound. They found that under visible light, the compound degraded into a primary photo-degradation product, indicating the importance of understanding the stability of such compounds under light exposure (Wu, Hong, & Vogt, 2007).
Antimicrobial Agents
Research by B'Bhatt and Sharma (2017) focused on derivatives of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, demonstrating moderate to excellent antimicrobial activity against various bacterial and fungal strains. This suggests the utility of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Receptor Interaction Studies
A study by Gouldson et al. (2000) explored the binding and activity of different molecules, including those related to this compound, on the human cholecystokinin CCK(1) receptor. Their findings contribute to understanding how such compounds interact with biological targets, offering insights into designing receptor-specific drugs (Gouldson et al., 2000).
Crystal Structure and Spectroscopic Characterization
Aydin et al. (2010) prepared and characterized a compound similar to this compound, revealing insights into its crystal structure and spectroscopic properties. This research contributes to the fundamental understanding of such compounds' physical and chemical properties, which is crucial for their application in material science and drug design (Aydin et al., 2010).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as thiazole derivatives, have been found to exhibit anti-inflammatory properties .
Mode of Action
Without specific studies on “2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid”, it’s challenging to determine its exact mode of action. Thiazole derivatives are known to interact with various enzymes and receptors, which could lead to their observed biological effects .
Biochemical Pathways
Thiazole derivatives have been shown to interact with the cyclooxygenase (COX) pathway, which is involved in inflammation .
Result of Action
Related thiazole derivatives have been reported to exhibit anti-inflammatory effects .
Future Directions
The thiazole ring is a versatile entity in actions and reactions, and molecules containing a thiazole ring can behave unpredictably when entering physiological systems . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid and its derivatives could have potential applications in the development of new drugs in the future.
Biochemical Analysis
Biochemical Properties
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The compound inhibits the activity of these enzymes, leading to a reduction in the production of pro-inflammatory mediators. This interaction is crucial for its potential anti-inflammatory properties. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of melanin in melanocytes by affecting the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition can lead to a decrease in melanin production, which may have implications for conditions related to hyperpigmentation. Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it may interact with other proteins and enzymes, leading to changes in gene expression and cellular function. The inhibition of tyrosinase activity by this compound is an example of its molecular mechanism, where the compound competes with the substrate for binding to the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies indicating potential cumulative effects on enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anti-melanogenic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been noted, where the compound’s efficacy and safety profile change with increasing dosage. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s overall efficacy and safety profile. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of this compound can influence its overall biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chloro-1,3-benzothiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTBVJTVGYNSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857370 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188165-88-9 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



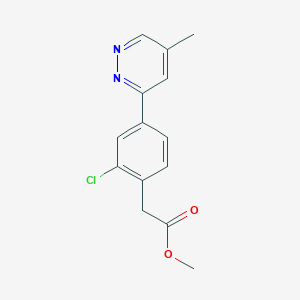
![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)
![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)
![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)
